molecular formula C10H8ClNO2 B8739421 (2-(4-Chlorophenyl)oxazol-5-yl)methanol CAS No. 109544-13-0

(2-(4-Chlorophenyl)oxazol-5-yl)methanol

Cat. No. B8739421
CAS RN: 109544-13-0
M. Wt: 209.63 g/mol
InChI Key: NZXIFVVJVOJYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Chlorophenyl)oxazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(4-Chlorophenyl)oxazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-Chlorophenyl)oxazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

109544-13-0

Product Name

(2-(4-Chlorophenyl)oxazol-5-yl)methanol

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

[2-(4-chlorophenyl)-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-5,13H,6H2

InChI Key

NZXIFVVJVOJYDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.8 ml of a 2.42M (33.4 mmol) solution of n-butyl lithium in hexane were added dropwise during 5 minutes to a stirred solution of 6 g (33.4 mmol) of 2-(4-chlorophenyl)oxazole in 60 ml of dry tetrahydrofuran maintained at -60° C. under an argon atmosphere. The suspension was allowed to warm to -40° C. during 30 minutes and 6.9 g (230 mmol) of paraformaldehyde were added to a slurry in 15 ml of dry tetrahydrofuran. The mixture was allowed to attain room temperature during 1.5 hours and was stirred for a further 1 hour. 10 ml of saturated aqueous ammonium chloride were added to the mixture and the resulting suspension was partitioned between 300 ml of water and 200 ml of dichlormethane. The organic phase was separated and the aqueous phase was extracted twice with 200 ml of dichloromethane each time. The combined organic phases were dried over magnesium sulphate and filtered, and the solvent was removed by evaporation under reduced pressure to given an oil. The oil was chromatographed on silica gel using 70% by volume ethyl acetate in hexane for the elution. The eluate was evaporated to yield 4.25 g (60%) of 2-(4-chlorophenyl)-5-oxazolemethanol of melting point 115°-116° C.
[Compound]
Name
solution
Quantity
33.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.